molecular formula C9H16ClNO B3391702 2-Azaspiro[4.5]decan-8-one;hydrochloride CAS No. 2007910-03-2

2-Azaspiro[4.5]decan-8-one;hydrochloride

Cat. No.: B3391702
CAS No.: 2007910-03-2
M. Wt: 189.68 g/mol
InChI Key: DNMSSWJZFXSHQX-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Scaffolds in Drug Discovery and Development

Spirocyclic scaffolds are a unique class of molecules characterized by two or more rings connected by a single common atom. researchgate.net This structural feature imparts a distinct three-dimensionality, moving away from the flat, planar structures that have historically dominated medicinal chemistry. researchgate.net The interest in compounds with a higher proportion of sp³-hybridized atoms and enhanced three-dimensionality has grown, as these features often correlate with improved physicochemical and pharmacokinetic profiles. researchgate.net

The rigid, yet complex, architecture of spirocycles allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net By constraining the conformational flexibility of a molecule, spirocyclic scaffolds can help reduce off-target interactions, a critical factor in minimizing side effects. researchgate.net These scaffolds are considered an exceptional tool in drug design, providing an opportunity to explore novel chemical space and develop therapeutics with improved activity and selectivity for a range of diseases, including neurological, infectious, and metabolic conditions. nih.gov Despite their potential, the development of spirocyclic compounds can be hindered by their synthetic complexity. nih.gov However, advances in synthetic methodologies are making these valuable building blocks more accessible for drug discovery programs. nih.govmdpi.com

Significance of Azaspiro-Decanone Derivatives in Bioactive Compound Research

The azaspiro-decanone core is a prominent heterocyclic scaffold found in numerous biologically active compounds. The inclusion of nitrogen atoms and ketone functionalities within the spirocyclic framework provides key points for molecular interactions and further chemical modification. Research into various isomers and derivatives of azaspiro-decanone has revealed a wide spectrum of pharmacological activities, highlighting the versatility of this structural motif.

For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are implicated in various central nervous system disorders. nih.gov Other studies have focused on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been shown to possess antihypertensive activity by acting as alpha-adrenergic blockers. nih.gov Furthermore, the 2-Azaspiro[4.5]decan-3-one isomer is a well-known lactam formed from the intramolecular cyclization of the anticonvulsant drug gabapentin (B195806). researchgate.netnih.gov More complex derivatives, such as 1,4,8-triazaspiro[4.5]decan-2-ones, have recently been investigated as potent inhibitors of the mitochondrial permeability transition pore (mPTP), a potential target for treating ischemia/reperfusion injury. documentsdelivered.com

The diverse biological targets for these compounds underscore the significance of the azaspiro-decanone scaffold in medicinal chemistry.

Table 1: Examples of Bioactive Azaspiro-Decanone Derivatives and Their Research Context

Derivative ClassInvestigated Biological Activity/TargetReference
1-Oxa-8-azaspiro[4.5]decane derivativesSelective sigma-1 receptor ligands nih.gov
1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivativesAntihypertensive agents (alpha-adrenergic blockers) nih.gov
2-Azaspiro[4.5]decan-3-oneRelated compound (lactam) of Gabapentin researchgate.net
1,4,8-Triazaspiro[4.5]decan-2-one derivativesMitochondrial permeability transition pore (mPTP) inhibitors documentsdelivered.com
8-Oxa-2-azaspiro[4.5]decaneBuilding block for biologically active compounds researchgate.net

Overview of Current Research Trajectories Pertaining to 2-Azaspiro[4.5]decan-8-one;hydrochloride

A thorough review of contemporary scientific literature reveals a notable absence of dedicated research on the specific isomer 2-Azaspiro[4.5]decan-8-one and its hydrochloride salt. While extensive research exists for other isomers, such as the 2-one, 3-one, and various dione (B5365651) derivatives, the 8-one isomer appears to be a novel or significantly under-investigated entity.

Current research trajectories within the broader azaspiro[4.5]decanone class are focused on leveraging the scaffold to target a variety of receptors and enzymes, as detailed in the previous section. nih.govnih.govdocumentsdelivered.com These efforts typically involve the synthesis of libraries of derivatives followed by screening for specific biological activities. However, these research programs have not yet extended to the systematic investigation of 2-Azaspiro[4.5]decan-8-one. Consequently, there are no established synthetic routes or published data on its chemical properties, biological activity, or potential therapeutic applications in the public domain. The compound represents a gap in the current landscape of medicinal chemistry research.

Unaddressed Research Questions and Future Prospects for this compound Inquiry

The lack of specific data on this compound gives rise to several fundamental research questions. The primary and most immediate question is the development of a viable and efficient synthetic pathway to produce this specific isomer in sufficient purity and quantity for study.

Once synthesized, a host of further inquiries emerge:

Chemical and Physical Characterization: What are the definitive structural, physical, and chemical properties of this compound? This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its pKa, solubility, and stability.

Biological Screening: What are the potential biological targets of 2-Azaspiro[4.5]decan-8-one? An initial broad screening against various panels of receptors, enzymes, and ion channels could uncover novel biological activities.

Structure-Activity Relationship (SAR) Studies: How does the position of the ketone at the C-8 position influence binding and activity compared to other known isomers (e.g., the C-3 ketone)? Comparative studies with its more-studied relatives would provide valuable insight into the SAR of the azaspiro-decanone scaffold.

Computational Modeling: Can molecular modeling and docking studies predict potential biological targets and guide the design of future derivatives?

The future prospects for this compound are entirely open-ended. Its structural novelty makes it a candidate for discovery research. Based on the activities of its isomers, promising areas for investigation could include the central nervous system, cardiovascular system, and oncology. The exploration of this compound could lead to the identification of new lead structures for drug development, thereby expanding the therapeutic potential of the azaspiro[4.5]decanone chemical class.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.5]decan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-8-1-3-9(4-2-8)5-6-10-7-9;/h10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSSWJZFXSHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007910-03-2
Record name 2-azaspiro[4.5]decan-8-one hydrochloride
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Advanced Synthetic Methodologies and Chemical Derivatization of 2 Azaspiro 4.5 Decan 8 One;hydrochloride

Retrosynthetic Analysis and Strategic Precursor Selection for the Azaspiro[4.5]decanone Core

Retrosynthetic analysis of the 2-azaspiro[4.5]decanone core reveals several strategic disconnections. A primary approach involves the intramolecular cyclization of a suitable acyclic precursor. For instance, the closely related 2-azaspiro[4.5]decan-3-one can be formed from the intramolecular cyclization of 1-(aminomethyl)cyclohexylacetic acid (gabapentin). researchgate.net This suggests a retrosynthetic pathway where the lactam bond is disconnected, leading to an amino acid precursor bearing a cyclohexyl group at the α-position.

For the 2-azaspiro[4.5]decan-8-one skeleton, a logical retrosynthetic strategy involves disconnecting the structure at the spirocyclic junction or within the heterocyclic ring. A common approach utilizes a pre-existing carbocyclic ring, to which the nitrogen-containing ring is then appended. researchgate.net For example, one could envision a Dieckmann condensation or a similar intramolecular cyclization of a precursor like an N-substituted amino diester attached to a cyclohexane (B81311) ring.

Strategic precursor selection often begins with commercially available and structurally appropriate starting materials. For the synthesis of related 8-oxa-2-azaspiro[4.5]decanes, tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane (B107303) have been utilized, highlighting the use of functionalized cyclic and linear fragments. researchgate.net A general strategy for azaspiro systems involves using a preformed, readily accessible carbocyclic ring to which the spiro-heterocyclic ring is subsequently attached. researchgate.net

Development of Classical and Novel Synthetic Routes

The construction of the azaspiro[4.5]decanone core has been approached through various synthetic routes, ranging from classical cyclization reactions to modern stereoselective and catalytic methods.

The formation of the spirocyclic system often relies on a key cyclization step. Intramolecular cyclization is a prominent method, as demonstrated in the lactamization of gabapentin (B195806) to form 2-aza-spiro[4.5]decan-3-one. researchgate.net This reaction's rate is pH-dependent, with the maximum rate observed above pH 9.80, and it is subject to general acid and general base catalysis. researchgate.net

Another powerful cyclization strategy is the [3+2] cycloaddition reaction. For instance, azomethine ylides generated in situ can react with various dipolarophiles to create spiro-pyrrolidine systems regio- and stereoselectively. researchgate.net While this example leads to a different substitution pattern, the underlying principle of using cycloaddition reactions for spiro annulation is a key modern strategy. Reductive cyclization procedures have also been employed, allowing for the preparation of both unsubstituted and monosubstituted spiro compounds. researchgate.net

The inherent three-dimensionality of spirocycles makes the control of stereochemistry a critical aspect of their synthesis, particularly for pharmaceutical applications where enantiomers can have vastly different biological activities. mdpi.com The enantioselective synthesis of spirocycles has been a long-standing challenge for organic chemists. researchgate.net

Several asymmetric approaches have been developed for related azaspiro systems. One method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines, which has been applied to the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, -[3.4]octanes, and -[3.5]nonanes. rsc.org Another strategy uses a reductive-cyclization procedure starting from 2-cyano-6-phenyloxazolopiperidine (B14121631) to asymmetrically synthesize 1,8-diazaspiro[5.5]undecane systems. researchgate.net

More recently, enzymatic methods have emerged as powerful tools for stereodivergent synthesis. Engineered protoglobin-based enzymes have been developed as carbene transferases for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding various azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity. chemrxiv.orgchemrxiv.orgnih.gov This biocatalytic platform is scalable and represents a significant advance in accessing specific stereoisomers of spirocyclic compounds. chemrxiv.orgchemrxiv.orgnih.gov

Modern catalytic methods offer efficient ways to functionalize the azaspiro[4.5]decanone core. Copper-catalyzed reactions, in particular, have seen significant advancements. nih.gov These reactions often proceed via a radical mechanism. nih.gov

Copper-catalyzed difluoroalkylation is a notable example. Zhu's group developed a copper-catalyzed cascade radical addition/dearomative spirocyclization of biaryl ynones to prepare difluoromethylated spiro[5.5]trienones. nih.gov While not directly on the 2-azaspiro[4.5]decan-8-one core, this demonstrates the potential of copper catalysis for creating functionalized spirocycles. Another relevant method is the copper-mediated free-radical cyclization of naphthalenyl iododifluoromethyl ketones with olefins to produce difluoroacyl compounds. nih.gov The synthetic utility of this approach has been extended to create difluoroalkylated spirohexadienone, an important core structure in many natural products and pharmaceuticals, using Cu(OAc)₂ as a catalyst under microwave irradiation. nih.gov

Rational Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The 2-azaspiro[4.5]decane scaffold serves as a template for the rational design of novel therapeutic agents. By systematically modifying the core structure, researchers can probe the structure-activity relationship (SAR) to optimize biological activity.

The design and synthesis of analogs often involve introducing various substituents at different positions of the spirocyclic framework. For example, in the development of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, the bicyclic core was functionalized by introducing different moieties at the 3-position and at the lactam nitrogen to expand SAR information. nih.gov Similarly, SAR studies on 1,5-dihydrobenzo[e] researchgate.netCurrent time information in Le Flore County, US.oxazepin-2(3H)-ones involved investigating modifications of the aromatic group at the 8-position and the N-substituent. mdpi.com

Virtual screening can be a powerful tool in this process, as demonstrated by the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for RIPK1 inhibitors, which was then further optimized through structural modifications. nih.gov

The primary goal of creating derivatives is to enhance therapeutic properties like potency and selectivity. Systematic modifications of the 2-azaspiro[4.5]decane core have led to the discovery of compounds with improved pharmacological profiles.

In the pursuit of selective α(1d)-adrenergic receptor antagonists, fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione were synthesized. nih.gov This led to the discovery of antagonists that are highly selective for the α(1d)-AR. nih.gov

For the development of TYK2/JAK1 inhibitors, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized. nih.gov Systematic exploration of the SAR led to a derivative, compound 48, which showed excellent potency for TYK2/JAK1 kinases and over 23-fold selectivity against JAK2. nih.gov

Similarly, in the development of RIPK1 kinase inhibitors, structural optimization of an initial hit compound led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.gov Among them, one compound exhibited a potent inhibitory activity against RIPK1 with an IC₅₀ value of 92 nM. nih.gov

The table below summarizes key findings from SAR studies on various azaspiro[4.5]decane derivatives.

Scaffold Target Modification Strategy Outcome Reference
2,8-Diazaspiro[4.5]decan-1-oneRIPK1 KinaseStructural optimization of a virtual screening hit.Identification of a potent inhibitor with an IC₅₀ of 92 nM. nih.gov
8-Azaspiro[4.5]decane-7,9-dioneα(1d)-Adrenergic ReceptorSynthesis of fluoro analogues.Discovery of antagonists with high selectivity (at least 95-fold) for α(1d)-AR. nih.gov
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK1 KinaseIntroduction of spirocyclic scaffolds based on a known inhibitor.Discovery of a potent dual inhibitor with IC₅₀ values of 6 nM (TYK2) and 37 nM (JAK1), and >23-fold selectivity over JAK2. nih.gov
1-Oxa-8-azaspiro[4.5]decaneσ₁ ReceptorsSynthesis of various derivatives.Identification of ligands with nanomolar affinity for σ₁ receptors (Kᵢ = 0.47 - 12.1 nM). nih.gov
1,4,8-Triazaspiro[4.5]decan-2-onemPTPFunctionalization at the 3-position and lactam nitrogen.Identification of a potent mPTP inhibitor that counteracts cardiomyocyte death. nih.govresearchgate.net

Regioselective Functionalization Techniques

The structure of 2-Azaspiro[4.5]decan-8-one presents multiple sites for chemical modification. Regioselective functionalization is crucial for developing derivatives with specific biological activities. The primary sites for functionalization are the secondary amine, the ketone, and the alpha-carbons to the ketone and the nitrogen.

N-Functionalization: The secondary amine at the 2-position is a common site for derivatization. Standard reactions such as N-acylation, N-alkylation, and reductive amination can be employed. The choice of reagents and reaction conditions can be tailored to introduce a wide array of substituents. For instance, acylation with various acid chlorides or anhydrides in the presence of a base can yield a library of N-acyl derivatives.

Functionalization at the Carbonyl Group: The ketone at the 8-position is another key handle for modification. It can undergo reactions typical of ketones, such as reductive amination to introduce a second nitrogenous substituent, or conversion to an oxime followed by reduction to an amine. The Wittig reaction and its variants can be used to introduce carbon-based substituents at this position.

Functionalization of the Cyclohexane Ring: The cyclohexane ring offers further opportunities for derivatization. For example, alpha-bromination of the ketone can be achieved using reagents like N-bromosuccinimide (NBS), providing a precursor for further nucleophilic substitutions.

A summary of potential regioselective functionalization reactions is presented in the table below.

Reaction Type Reagent/Conditions Functionalized Position Resulting Moiety
N-AcylationRCOCl, Base2-position (Nitrogen)Amide
N-AlkylationR-X, Base2-position (Nitrogen)Tertiary Amine
Reductive AminationRNH₂, NaBH(OAc)₃8-position (Carbonyl)Amine
Wittig ReactionPh₃P=CHR8-position (Carbonyl)Alkene
Alpha-BrominationNBS, AIBN7 or 9-positionAlpha-bromo ketone

Methodologies for Structural Elucidation and Purity Assessment in Research Batches

The confirmation of the structure and the assessment of the purity of research batches of 2-Azaspiro[4.5]decan-8-one;hydrochloride are critical steps in the research and development process. A combination of spectroscopic and chromatographic techniques is typically employed.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. mdpi.com The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed picture of the molecular structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov Techniques such as Electrospray Ionization (ESI) are often used. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can confirm the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the ketone (C=O stretch) and the secondary amine (N-H stretch).

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural information, including the stereochemistry and the three-dimensional arrangement of the atoms in the crystal lattice. mdpi.com

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for determining the purity of a compound. researchgate.net By using a suitable column and mobile phase, it is possible to separate the target compound from any impurities. The purity is typically expressed as a percentage of the total peak area. Chiral HPLC can be used to determine the enantiomeric purity if the compound is chiral. researchgate.net

Quantitative NMR (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard. nih.gov

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared with the theoretical values calculated from the molecular formula to assess the purity.

Below are representative data tables for the characterization of a research batch of this compound.

Table of Representative ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (ppm) Multiplicity Integration Assignment
3.45t, J = 6.8 Hz2HH-1
2.10t, J = 6.8 Hz2HH-3
2.50s2HH-7
1.80-1.95m4HH-5, H-9
1.60-1.75m4HH-4, H-6

Table of Representative HPLC Purity Data

Parameter Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time5.2 min
Purity>98%

Molecular Pharmacology and Target Interaction Profiling of 2 Azaspiro 4.5 Decan 8 One;hydrochloride

Elucidation of Mechanism of Action at Molecular and Cellular Levels

The mechanism of action for compounds based on the azaspiro[4.5]decane scaffold is diverse and highly dependent on the specific substitutions and heteroatom placements within the core structure. Analogs have been identified as agonists, antagonists, and inhibitors across different target classes.

At the molecular level, the spirocyclic system locks the cyclohexane (B81311) and pyrrolidine (B122466) rings in a fixed spatial orientation. This conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atom within the azaspiro ring system is a key feature, often serving as a protonatable center that can engage in crucial ionic interactions or hydrogen bonds with amino acid residues in a target's binding pocket.

At the cellular level, the effects of these compounds are a direct consequence of their molecular interactions. For example, certain 1-oxa-8-azaspiro[4.5]decane analogs function as M1 muscarinic receptor agonists. nih.gov Their mechanism involves binding to the M1 receptor, a G-protein coupled receptor (GPCR), which stimulates the hydrolysis of phosphoinositides. nih.gov This leads to an increase in intracellular inositol phosphates and diacylglycerol, triggering a cascade of downstream signaling events. Other analogs, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, act as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov By inhibiting these kinases, they block the phosphorylation and activation of STAT proteins, thereby downregulating the expression of inflammatory genes and modulating the differentiation of immune cells like Th1, Th2, and Th17 cells. nih.gov

**3.2. Identification and Characterization of Biological Targets

The azaspiro[4.5]decane scaffold has been successfully utilized to target a range of proteins, including GPCRs and enzymes.

Identification and Characterization of Biological Targets

Receptor Binding Studies and Enzyme Inhibition Assays

Receptor binding assays and enzyme inhibition studies have been crucial in identifying the specific targets of various azaspiro[4.5]decane analogs. These studies quantify the affinity of a compound for its target, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For instance, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were evaluated for their affinity for muscarinic M1 and M2 receptors, demonstrating that small modifications to the scaffold could impart selectivity for the M1 subtype. nih.gov In another context, novel 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit nanomolar affinity for sigma-1 (σ1) receptors with moderate selectivity over sigma-2 (σ2) receptors. nih.gov Furthermore, the versatility of the scaffold is highlighted by the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of TYK2/JAK1 kinases, with IC50 values in the low nanomolar range. nih.gov

Compound ClassSpecific Analog ExampleTargetAffinity/PotencySelectivity
1-Oxa-8-azaspiro[4.5]decaneCompound 8 (Fluorinated derivative)Sigma-1 (σ1) ReceptorKi = 0.47 - 12.1 nMModerate (2-44 fold) over σ2 Receptor nih.gov
1-Oxa-8-azaspiro[4.5]decane2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneMuscarinic M1 ReceptorPartial Agonist ActivityPreferential affinity for M1 over M2 nih.gov
2,8-Diazaspiro[4.5]decan-1-oneCompound 48TYK2 KinaseIC50 = 6 nM>23-fold selective over JAK2 nih.gov
2,8-Diazaspiro[4.5]decan-1-oneCompound 48JAK1 KinaseIC50 = 37 nM>23-fold selective over JAK2 nih.gov
1-Oxa-2,8-diazaspiro[4.5]decan-3-one2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a)Muscarinic M1/M2 ReceptorsHigh affinity for bothNon-selective nih.gov

Allosteric and Orthosteric Binding Site Analysis

Drugs can interact with their target proteins at two principal types of sites: orthosteric and allosteric. Orthosteric ligands bind to the primary, active site of the protein, which is the same site used by the endogenous ligand. researchgate.net Allosteric modulators bind to a distinct, topographically separate site, inducing a conformational change in the protein that alters the affinity or efficacy of the orthosteric ligand. researchgate.netnih.gov

The design of ligands based on the azaspiro[4.5]decane scaffold can be directed toward either site. For GPCRs, which possess highly conserved orthosteric binding sites, developing selective orthosteric ligands can be challenging. nih.gov The rigid and complex three-dimensional shape of spirocyclic compounds can be advantageous in targeting less-conserved allosteric sites, potentially leading to drugs with higher selectivity and novel pharmacological profiles. nih.gov While specific studies delineating the allosteric versus orthosteric binding of 2-Azaspiro[4.5]decan-8-one are not available, the analysis of its analogs suggests that the scaffold is suitable for exploring both types of interactions. For example, muscarinic agonists derived from this scaffold are designed to interact with the orthosteric site where acetylcholine binds. nih.gov Conversely, kinase inhibitors can be designed to bind either to the ATP-binding site (orthosteric) or to an allosteric pocket, a strategy often employed to achieve greater selectivity.

Proteomic and Ligand-Based Target Deconvolution Approaches

For a novel compound like 2-Azaspiro[4.5]decan-8-one;hydrochloride, identifying its precise biological target(s) is a critical step. Target deconvolution is the process of identifying the specific molecular targets responsible for a compound's observed phenotypic effects. nih.govnih.gov

Chemical proteomics is a powerful approach for target identification. nih.gov This technique often involves immobilizing the compound (the ligand) onto a solid support, such as a bead, to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. The proteins that bind to the immobilized compound are subsequently identified using mass spectrometry. nih.gov This method can reveal not only the intended target but also off-target interactions that might contribute to side effects. nih.gov

Ligand-based approaches use computational methods to predict targets. These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. By comparing the structure of 2-Azaspiro[4.5]decan-8-one to databases of known ligands, potential targets can be predicted for subsequent experimental validation.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure relates to biological activity. For the azaspiro[4.5]decane class, systematic modifications of the scaffold have been performed to optimize potency, selectivity, and pharmacokinetic properties.

Studies on 1-oxa-8-azaspiro[4.5]decane analogs as muscarinic agonists revealed several key SAR trends. nih.gov Modification of substituents at the 2- and 3-positions of the tetrahydrofuran ring moiety significantly influenced both receptor affinity and selectivity. For instance, introducing a 2-ethyl or a 3-methylene group led to compounds with a preferential affinity for M1 over M2 receptors. nih.gov Similarly, in the development of 2,8-diazaspiro[4.5]decan-1-one based TYK2/JAK1 inhibitors, systematic exploration of different substituents on the spirocyclic core was critical for achieving superior potency and selectivity. nih.gov Research into 1-oxa-2,8-diazaspiro[4.5]decan-3-ones showed that altering the methyl group at the N2 position could increase M1/M2 binding selectivity, but often at the cost of agonist activity. nih.gov

ScaffoldModification SiteStructural ChangeImpact on Activity/Selectivity
1-Oxa-8-azaspiro[4.5]decanePosition 2Methyl to Ethyl groupIncreased M1 receptor selectivity nih.gov
1-Oxa-8-azaspiro[4.5]decanePosition 3Carbonyl to Methylene groupIncreased M1 receptor selectivity nih.gov
1-Oxa-2,8-diazaspiro[4.5]decan-3-oneN2 PositionAlteration of Methyl groupIncreased M1/M2 selectivity but loss of agonist activity nih.gov
2,8-Diazaspiro[4.5]decan-1-oneGeneral ScaffoldIntroduction of spirocyclic scaffoldLed to discovery of potent and selective TYK2/JAK1 inhibitors nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on SAR studies of various analogs, several key pharmacophoric elements for the azaspiro[4.5]decane scaffold can be identified:

The Spirocyclic Core: This rigid framework acts as a conformational constraint, presenting substituents in a well-defined three-dimensional arrangement for optimal interaction with the target binding site.

The Basic Nitrogen Atom: The nitrogen at position 2 or 8 is a critical feature. It is typically protonated at physiological pH, allowing for a strong ionic bond with an acidic amino acid residue (e.g., aspartate) in the target protein, a common interaction for aminergic GPCR ligands.

Hydrogen Bond Acceptors/Donors: The inclusion of heteroatoms like oxygen (in oxazaspiro derivatives) or carbonyl groups (as in the parent compound 2-Azaspiro[4.5]decan-8-one) provides hydrogen bond acceptor capabilities, which are crucial for anchoring the ligand in the binding pocket. The N-H group in the pyrrolidone ring can also act as a hydrogen bond donor.

Substituent Positions: The specific location and nature of substituents are vital for determining target selectivity and potency. As seen in muscarinic agonists and kinase inhibitors, substituents on both the cyclohexane and heterocyclic portions of the scaffold can be modified to fine-tune the pharmacological profile. nih.govnih.gov

Impact of Stereochemistry on Target Engagement

The three-dimensional orientation of a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For spirocyclic compounds analogous to 2-Azaspiro[4.5]decan-8-one, the spatial arrangement of substituents has been shown to significantly influence binding affinity and functional activity at muscarinic receptors.

Research on 1-oxa-8-azaspiro[4.5]decane derivatives has demonstrated that while the eudismic ratios (the ratio of affinities of the more potent to the less potent enantiomer) for binding affinity can be low, the functional agonist activity often resides preferentially in one stereoisomer. For instance, in the case of 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, M1 muscarinic agonist activity is predominantly associated with the (-)-isomers. nih.gov The absolute configuration of the active (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S, which is the same as that of the natural muscarinic agonist, muscarone. nih.gov This suggests that a specific stereochemical conformation is necessary for optimal receptor activation, even if the initial binding does not show strong enantiomeric preference.

Table 1: Stereochemical Influence on Muscarinic M1 Receptor Activity for 1-oxa-8-azaspiro[4.5]decane Analogs
CompoundStereoisomerObserved Activity
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one(-)-isomerPreferential M1 agonist activity
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane(-)-isomer (S-configuration)Preferential M1 agonist activity

Cellular Signaling Pathway Modulation

The interaction of a compound with its biological target initiates a cascade of intracellular events known as cellular signaling pathways. For the analogs of 2-Azaspiro[4.5]decan-8-one that act on muscarinic M1 receptors, a key signaling pathway modulated is the phosphoinositide hydrolysis pathway.

Activation of the M1 muscarinic receptor, a G protein-coupled receptor (GPCR), leads to the stimulation of phospholipase C. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG activates protein kinase C. This signaling cascade is fundamental to the physiological responses mediated by M1 receptor activation.

Studies on 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have confirmed their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating their role as partial agonists at M1 muscarinic receptors. nih.gov This modulation of a critical cellular signaling pathway underscores their potential to influence neuronal function and is a primary reason for their investigation in the context of cognitive disorders like Alzheimer's disease.

Table 2: Cellular Signaling Effects of 1-oxa-8-azaspiro[4.5]decane Analogs
CompoundTarget ReceptorSignaling Pathway ModulatedFunctional Outcome
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneMuscarinic M1Phosphoinositide HydrolysisPartial Agonist Activity
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneMuscarinic M1Phosphoinositide HydrolysisPartial Agonist Activity

Preclinical Biological Activity and Pharmacological Efficacy of 2 Azaspiro 4.5 Decan 8 One;hydrochloride

In Vitro Pharmacological Assessment in Cell Culture Systems

No publicly available scientific literature or data could be found regarding the in vitro pharmacological assessment of 2-Azaspiro[4.5]decan-8-one;hydrochloride in cell culture systems.

There are no available studies detailing the effects of This compound on the modulation of cellular proliferation or viability in any research models.

No data from functional assays for receptor agonism or antagonism for the compound This compound are present in the reviewed literature.

Information regarding the modulation of enzymatic activity in biochemical systems by This compound is not available in published research.

There are no published findings on the evaluation of cellular responses, such as cytokine production or the induction of apoptosis, following treatment with This compound .

Ex Vivo Tissue and Organ Preparations for Functional Studies

No studies utilizing ex vivo tissue or organ preparations to investigate the functional effects of This compound could be located in the scientific literature.

In Vivo (Non-Human) Pharmacological Models for Disease Research

There is no available data from in vivo (non-human) pharmacological models for disease research for the compound This compound .

Central Nervous System Activity (e.g., anticonvulsant, neuropharmacological effects)

Derivatives of the azaspiro[4.5]decane framework have been investigated for their potential to modulate central nervous system (CNS) targets, showing promise as receptor ligands and uptake inhibitors.

Research into spirocyclic amino acid esters has identified 2-azaspiro[4.5]decane-6-carboxylates as active inhibitors of gamma-aminobutyric acid (GABA) uptake. nih.gov While these compounds showed no activity at GABA-A or GABA-B receptors, their ability to inhibit GABA uptake was dependent on the structure of N-arylalkyl substituents and the ring size of the spirocyclic system. nih.gov

Furthermore, the 1-oxa-8-azaspiro[4.5]decane structure has been a key component in the development of selective ligands for the sigma-1 (σ1) receptor, a protein implicated in various neurological and psychiatric conditions. nih.govresearchgate.net A series of these derivatives demonstrated high affinity for σ1 receptors in the nanomolar range. nih.govresearchgate.net One such compound, after being radiolabeled with fluorine-18, showed high initial brain uptake in mice, and its accumulation in σ1 receptor-rich areas of the brain was confirmed through ex vivo autoradiography. nih.govresearchgate.net

Another analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, was synthesized and evaluated as a 5-HT1A receptor ligand. fda.gov This compound was found to be equipotent to the established anxiolytic drug buspirone (B1668070), which itself is an 8-azaspiro[4.5]decane-7,9-dione derivative. fda.gov

Table 1: CNS Activity of Azaspiro[4.5]decane Derivatives

Compound Class Specific Analogue/Series Target/Mechanism Key Preclinical Findings
Spirocyclic Amino Acid Esters 2-Azaspiro[4.5]decane-6-carboxylates GABA-uptake inhibition Active as GABA uptake inhibitors; activity dependent on N-arylalkyl substituent and ring size. nih.gov
1-Oxa-8-azaspiro[4.5]decanes Compound 8 (specific structure detailed in source) Sigma-1 (σ1) receptor ligand High affinity (Ki = 0.47 - 12.1 nM) and selectivity for σ1 receptors; [18F]-labeled version showed high brain uptake in mice. nih.govresearchgate.net
8-Azaspiro[4.5]decane-7,9-diones 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione 5-HT1A receptor ligand Demonstrated equipotent activity to buspirone at 5-HT1A receptors. fda.gov

Anti-inflammatory and Immunomodulatory Effects

The azaspiro[4.5]decane scaffold is integral to compounds showing significant anti-inflammatory and immunomodulatory properties in preclinical models.

A notable example is Azaspirane (Atiprimod), chemically known as N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine. nih.gov This orally bioavailable compound has been shown to significantly inhibit the production of interleukin 6 (IL-6), a key cytokine in inflammatory processes. nih.gov Its activity has been characterized in animal models of arthritis, where it inhibits inflammation and protects against joint erosion. nih.gov Azaspirane's mechanism involves blocking signaling pathways such as JAK2/STAT3 and NF-κB. nih.gov

In other research, a series of 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones were tested for analgesic and anti-inflammatory activities in mice. researchgate.net These compounds were evaluated in models such as carrageenan-induced paw edema, a standard test for acute inflammation. researchgate.net

Table 2: Anti-inflammatory and Immunomodulatory Activity of Azaspiro[4.5]decane Derivatives

Compound Class Specific Analogue/Series Model Key Preclinical Findings
2-Azaspiro[4.5]decanes Azaspirane (Atiprimod) Animal models of arthritis and autoimmune disease Significantly inhibits IL-6 production; protects against joint erosion; blocks JAK2/STAT3 and NF-κB signaling. nih.gov
6,9-Diazaspiro-[4.5]decanes 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones Carrageenan-induced paw edema in mice Compounds tested for anti-inflammatory activity in established acute inflammation models. researchgate.net

Antimicrobial Efficacy in Pathogen Models

Derivatives of azaspiro[4.5]decane have demonstrated notable efficacy against a range of pathogens, including fungi and viruses.

A series of novel 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as potential chitin (B13524) synthase inhibitors. researchgate.net Several of these compounds exhibited moderate to excellent antifungal activity against pathogenic fungal strains, including Candida albicans, Aspergillus flavus, Cryptococcus neoformans, and Aspergillus fumigatus, while showing little potency against bacteria. researchgate.net Their mechanism as chitin synthase inhibitors suggests they target the fungal cell wall, a feature absent in mammals, indicating potential for selective toxicity. researchgate.net

In the realm of antiviral research, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E). nih.gov Seven compounds from the series were found to inhibit viral replication with low cytotoxicity. nih.gov The most potent analogue, compound 8n, exhibited an EC₅₀ value of 5.5 µM. The study revealed that antiviral activity was strongly dependent on the substituents at specific positions of the azaspiro[4.5]decane scaffold. nih.gov

Table 3: Antimicrobial Activity of Azaspiro[4.5]decane Derivatives

Compound Class Specific Analogue/Series Pathogen(s) Key Efficacy Data
2,8-Diazaspiro[4.5]decan-1-ones Compounds 4d, 4f, 4k, 4n, 5h C. albicans, A. flavus, C. neoformans, A. fumigatus Compound 5h showed excellent inhibitory activity against chitin synthase (IC₅₀ = 0.10 mM). Others showed strong antifungal activity, in some cases better than fluconazole. researchgate.net
1-Thia-4-azaspiro[4.5]decan-3-ones Compounds 8m, 8n, 8p Human coronavirus 229E (HCoV-229E) Compound 8n was the most potent, with an EC₅₀ of 5.5 µM. Activity was dependent on specific structural substitutions. nih.gov

Anticancer Research Models

The azaspiro[4.5]decane structure is a feature in several classes of compounds investigated for their anticancer potential.

New derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and studied for their anticancer activity against various human cancer cell lines. nih.govresearchgate.net In an MTT assay, several compounds showed dose-dependent inhibitory activity against human colorectal carcinoma (HCT-116), human prostate adenocarcinoma (PC-3), and human liver hepatocellular carcinoma (HepG-2) cells. nih.govresearchgate.net Five compounds exhibited good activity against HCT-116 with IC₅₀ values ranging from 92.2 to 120.1 nM. nih.gov

Azaspirane (Atiprimod) has also been characterized for its effects on human multiple myeloma (MM) cells. nih.gov It significantly inhibited growth and induced apoptosis in both drug-sensitive and drug-resistant MM cell lines, as well as in patient-derived MM cells, with IC₅₀ values between 0.5 and 1.25 µM in cell lines. nih.gov The compound triggers apoptosis through the activation of caspase-8 and caspase-3. nih.gov

Additionally, the azaspiro[4.5]decane scaffold has been used in the development of imaging agents for cancer research. A radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative ([¹⁸F]5a) that binds to sigma-1 receptors, which are overexpressed in many tumors, was developed. nih.govfigshare.com Small animal PET imaging showed high accumulation of this tracer in human carcinoma and melanoma tumor xenografts in mice, suggesting its potential for tumor imaging. nih.govfigshare.com

Table 4: Anticancer Activity of Azaspiro[4.5]decane Derivatives

Compound Class Specific Analogue/Series Cancer Model Key Efficacy Data
1-Thia-4-azaspiro[4.5]decanes Compounds 7, 9, 14, 18, 19 HCT-116, PC-3, HepG-2 cell lines IC₅₀ values of 92.2 - 120.1 nM against HCT-116. Moderate to good activity against PC-3. nih.gov
2-Azaspiro[4.5]decanes Azaspirane (Atiprimod) Multiple Myeloma (MM) cell lines (MM.1S, U266, RPMI8226) and patient cells IC₅₀ of 0.5 - 1.25 µM in MM cell lines; induces apoptosis in drug-resistant cells. nih.gov
1,4-Dioxa-8-azaspiro[4.5]decanes Compound [¹⁸F]5a Human carcinoma and melanoma mouse xenografts High accumulation in tumors demonstrated by PET imaging, indicating potential as a tumor imaging agent. nih.govfigshare.com

Other Emerging Pharmacological Applications (e.g., Antihemorrhagic, Anti-diabetic)

Based on the available scientific literature from the conducted searches, there is currently no specific preclinical research data detailing the antihemorrhagic or anti-diabetic activities of compounds based on the 2-azaspiro[4.5]decan-8-one scaffold. While research into treatments for these conditions is ongoing, this particular chemical class has not been a primary focus in published studies for these applications.

Preclinical Pharmacodynamics and Efficacy Studies

Pharmacodynamic and in vivo efficacy studies have provided crucial insights into the therapeutic potential of azaspiro[4.5]decane derivatives in living organisms. These studies bridge the gap between in vitro activity and potential clinical application.

In the context of oncology, the pharmacodynamics of Azaspirane (Atiprimod) were demonstrated in vivo, where it was shown to inhibit the growth of human multiple myeloma cells in the bone marrow environment. nih.gov This highlights its ability to target not only the tumor cells but also the supportive microenvironment that contributes to drug resistance. nih.gov

For CNS applications, the pharmacodynamics of a radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative ([¹⁸F]8) were assessed through biodistribution studies in mice. nih.govresearchgate.net The results showed high initial uptake in the brain, and pretreatment with a known sigma-1 agonist significantly reduced this uptake, demonstrating specific target engagement in a living system. nih.govresearchgate.net This type of study is critical for validating a compound's mechanism of action and its potential as a CNS imaging agent or therapeutic. nih.govresearchgate.net

Similarly, a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative ([¹⁸F]5a) was evaluated using small animal PET imaging in mouse tumor models. nih.govfigshare.com The study demonstrated high and specific accumulation in tumors, confirming its efficacy as a potential in vivo diagnostic tool for cancers overexpressing the sigma-1 receptor. nih.govfigshare.com

Table 5: Summary of Preclinical In Vivo Studies

Compound Class Specific Analogue Animal Model Study Type Key Outcome
2-Azaspiro[4.5]decanes Azaspirane (Atiprimod) Mouse (Multiple Myeloma) Efficacy Inhibited human multiple myeloma cell growth in the bone marrow milieu. nih.gov
1-Oxa-8-azaspiro[4.5]decanes Compound [¹⁸F]8 Mouse Pharmacodynamics / Biodistribution High brain uptake with specific binding to sigma-1 receptors confirmed by blocking studies. nih.govresearchgate.net
1,4-Dioxa-8-azaspiro[4.5]decanes Compound [¹⁸F]5a Mouse (Tumor Xenograft) Efficacy / PET Imaging High accumulation in human carcinoma and melanoma tumors, demonstrating potential for in vivo tumor imaging. nih.govfigshare.com

Computational and Theoretical Investigations of 2 Azaspiro 4.5 Decan 8 One;hydrochloride

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are cornerstones of computational drug design, offering a dynamic view of how a ligand interacts with its protein target. These methods can reveal the stability of the ligand-protein complex, identify key binding interactions, and rationalize the structural basis for a compound's biological activity.

For instance, modeling studies have been crucial in understanding the structure-activity relationships (SAR) of novel molecules. In a study on 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, which share a spirocyclic core, modeling was used to detect a binding site at the interface between the c8-ring and subunit a of ATP synthase, a key component of the mitochondrial permeability transition pore (mPTP). nih.gov This insight helped to rationalize the observed inhibitory activity of the compounds against mPTP opening, a potential therapeutic strategy for ischemia/reperfusion injury. nih.gov Similarly, molecular docking simulations were employed in the study of 2,8-diazaspiro[4.5]decan-1-one derivatives to understand their interactions as selective TYK2/JAK1 inhibitors, which are relevant for treating inflammatory bowel disease. nih.gov

A typical molecular dynamics simulation workflow involves:

System Preparation: Building the initial system, including the ligand and protein target, often derived from crystallographic data, and solvating it in a water box with appropriate ions.

Minimization: Removing steric clashes and bad contacts in the initial structure.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions (temperature and pressure).

Production MD: Running the simulation for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.

Analysis: Analyzing the resulting trajectory to calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

These simulations provide a detailed picture of the ligand-target interactions, guiding the design of more potent and selective analogs.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. These calculations are vital for understanding a molecule's intrinsic properties, including its geometry, conformational preferences, and reactivity.

Conformational analysis, often performed using quantum chemical methods, explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a spirocyclic system like 2-Azaspiro[4.5]decan-8-one, this analysis is critical for identifying the low-energy, biologically relevant conformation that is recognized by its target receptor.

In a study of 2-thiophen-naphtho(benzo)oxazinone derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine various electronic descriptors. nih.gov These descriptors were then used to build a quantitative relationship between the compounds' structure and their observed cytotoxic activity. nih.gov Although specific conformational analysis data for 2-Azaspiro[4.5]decan-8-one;hydrochloride is not publicly available, the principles remain the same. Such calculations would determine the preferred puckering of the cyclohexane (B81311) and pyrrolidine (B122466) rings and the orientation of the ketone group, which are crucial determinants of its interaction with biological targets.

Table 1: Key Parameters from Quantum Chemical Calculations

Calculated Property Description Relevance
Optimized Geometry The lowest energy 3D arrangement of atoms. Predicts the most stable conformation of the molecule.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates the molecule's electronic reactivity and ability to participate in charge-transfer interactions.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface. Identifies regions likely to engage in electrostatic or hydrogen-bonding interactions with a receptor.

| Relative Conformational Energies | The energy difference between various stable conformers. | Determines the population of different conformations at a given temperature. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design strategies used when the 3D structure of the biological target is unknown or when rationalizing the activity of a series of compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. For example, a study on 2,8-diazaspiro[4.5]decan-1-one derivatives was initiated based on the hypothesis that this scaffold could effectively match a previously published 5-feature pharmacophore model for T-type calcium channel antagonists. nih.gov This guided the synthesis and led to the discovery of potent inhibitors. nih.gov A validated pharmacophore model can be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules with the desired activity. pharmacophorejournal.com

QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical descriptors (like logP, molar refractivity, or quantum chemical parameters) with the observed activity. A statistically robust QSAR model can predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates. pharmacophorejournal.com

For the 2-Azaspiro[4.5]decan-8-one scaffold, developing a QSAR model would involve synthesizing and testing a series of analogs with varied substituents. The resulting data would be used to build a predictive model to guide further optimization of its activity.

In Silico Prediction of Biological Activity (e.g., PASS prediction)

In the early stages of drug discovery, it is beneficial to predict the likely biological activities of a compound. Computational tools like PASS (Prediction of Activity Spectra for Substances) and others analyze a molecule's structure and compare it to a large database of known bioactive compounds to predict a spectrum of potential biological effects, from therapeutic activities to mechanisms of action and potential toxicity.

For 2-azaspiro[4.5]decan-3-one, a related lactam, its identity and potential toxicity as an impurity in Gabapentin (B195806) formulations are well-documented and require careful monitoring. researchgate.netresearchgate.net While a specific PASS prediction for this compound is not available in the literature, such a prediction would provide hypotheses about its potential targets and off-target effects, which could then be validated experimentally. This approach helps in profiling the compound and identifying potential new therapeutic applications or liabilities.

Computational Approaches for Preclinical ADME Prediction (e.g., Permeability, Metabolic Stability)

A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Predicting these properties using computational models early in the discovery process is crucial for reducing attrition rates. nih.govnih.gov

Various in silico tools and web servers (e.g., SwissADME, ProTox-II) are now routinely used to predict a wide range of ADME and toxicity (ADMET) properties. mdpi.com These predictions are based on a compound's structure and include parameters such as lipophilicity (logP), aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes like Cytochrome P450 (CYP), and various toxicity endpoints. nih.govmdpi.com

For example, in silico ADME screening was used to evaluate new benzimidazole (B57391) derivatives, helping to identify the most promising compounds for further development. nih.gov In another study on melatonin (B1676174) derivatives, computational tools correctly predicted that adding bulky groups could improve metabolic stability by obstructing hydroxylation by CYP1A2. nih.gov For this compound, a similar in silico ADME assessment would be a critical first step in evaluating its drug-like potential.

| Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed from the gut. | A key factor for oral bioavailability. |

Translational Aspects and Future Research Directions for 2 Azaspiro 4.5 Decan 8 One;hydrochloride

Potential Therapeutic Indications Based on Preclinical Findings

Preclinical research has illuminated a diverse range of biological activities for derivatives of the 2-Azaspiro[4.5]decan-8-one core, suggesting its potential in treating a variety of diseases. The inherent three-dimensional nature of this scaffold allows for precise spatial arrangement of functional groups, facilitating interactions with various biological targets. researchgate.net

Derivatives have shown significant promise in the realm of neurodegenerative diseases and pain management . One analogue, (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride, has demonstrated an affinity for the α2δ subunit of calcium channels, comparable to that of Gabapentin (B195806), and has shown efficacy in a rat model of hyperalgesia. smolecule.com This suggests a potential therapeutic avenue for neuropathic pain. Furthermore, the development of 1-oxa-8-azaspiro[4.5]decane derivatives as selective M1 muscarinic agonists has shown promise for the symptomatic treatment of Alzheimer's disease. nih.gov These compounds have exhibited potent antiamnesic activity in preclinical models. nih.gov The sigma-1 receptor, which is implicated in various central nervous system disorders, is another key target. nih.gov Labeled 1-oxa-8-azaspiro[4.5]decane derivatives have been evaluated as potential imaging agents for sigma-1 receptors in the brain. nih.gov

In the field of oncology , derivatives of the 2-azaspiro[4.5]decane scaffold have been investigated as potent inhibitors of key signaling pathways. For instance, certain 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one derivatives are being explored as inhibitors of PTPN11 (SHP2) for cancer treatment. nih.gov Another derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), has been shown to induce apoptosis in multiple myeloma cells and inhibit the secretion of IL-6 and VEGF, crucial factors in the tumor microenvironment. nih.gov

The therapeutic potential extends to inflammatory diseases . A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov One such compound demonstrated excellent metabolic stability and potent anti-inflammatory efficacy in a model of acute ulcerative colitis. nih.gov Furthermore, other derivatives of 2,8-diazaspiro[4.5]decan-1-one act as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions. researchgate.net

The following table summarizes the preclinical findings for various derivatives of the 2-Azaspiro[4.5]decan-8-one scaffold:

Derivative ClassTargetPotential Therapeutic IndicationKey Preclinical Findings
2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochlorideα2δ subunit of calcium channelsNeuropathic painSimilar affinity to Gabapentin; reversal of hyperalgesia in rats. smolecule.com
1-Oxa-8-azaspiro[4.5]decanesM1 Muscarinic ReceptorsAlzheimer's DiseasePotent antiamnesic activity in passive avoidance tasks. nih.gov
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 ReceptorsCNS Disorders (Imaging)High affinity and selectivity for sigma-1 receptors; potential for PET imaging. nih.gov
6-(2-Oxa-8-azaspiro[4.5]decan-8-yl) pyrimidinone derivativesPTPN11 (SHP2)CancerPotent inhibition of SHP2. nih.gov
AzaspiraneSTAT3, PI3K/Akt, NF-κB pathwaysMultiple MyelomaInduction of apoptosis in MM cells; inhibition of IL-6 and VEGF secretion. nih.gov
2,8-Diazaspiro[4.5]decan-1-one derivativesTYK2/JAK1Inflammatory Bowel DiseasePotent and selective dual inhibition; anti-inflammatory efficacy in colitis models. nih.gov
2,8-Diazaspiro[4.5]decan-1-one derivativesRIPK1Inflammatory DiseasesPotent inhibition of RIPK1; anti-necroptotic effects. researchgate.net
1,4,8-Triazaspiro[4.5]decan-2-one derivativesMitochondrial Permeability Transition Pore (mPTP)Ischemia-Reperfusion InjuryInhibition of mPTP opening and counteraction of cardiomyocyte death. nih.govresearchgate.net
1-Thia-4-azaspiro[4.5]decane derivativesNot specifiedCancerModerate to high inhibition of various cancer cell lines. researchgate.net

Development of 2-Azaspiro[4.5]decan-8-one;hydrochloride as a Research Probe or Tool

Beyond its potential as a therapeutic scaffold, this compound and its analogs are valuable tools for basic and translational research. The development of radiolabeled derivatives, for instance, has provided probes for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov An [18F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been successfully used as a radioligand to image sigma-1 receptors, which are overexpressed in some tumors, demonstrating the utility of this scaffold in developing diagnostic tools. nih.gov

The rigid nature of the spirocyclic core allows for the design of highly selective ligands for specific receptor subtypes or enzyme isoforms. nih.gov This selectivity is crucial for their use as research probes to dissect complex biological pathways. By creating derivatives with high affinity and selectivity for a particular target, researchers can investigate the physiological and pathological roles of that target with greater precision. For example, the development of M1-selective muscarinic agonists from the 1-oxa-8-azaspiro[4.5]decane series allows for the specific interrogation of M1 receptor function in learning and memory processes. nih.gov

Strategies for Optimization of Preclinical Efficacy and Selectivity

The journey from a promising hit compound to a clinical candidate requires meticulous optimization of its pharmacological properties. For 2-Azaspiro[4.5]decan-8-one derivatives, several strategies are being employed to enhance their preclinical efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, systematic modification of the 2-Azaspiro[4.5]decan-8-one scaffold and analysis of the resulting changes in biological activity provide invaluable insights for optimization. For example, in the development of M1 muscarinic agonists, systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects. nih.gov Similarly, SAR studies on 1,3,8-triaza-spiro[4.5]decan-4-ones as ORL1 receptor ligands revealed that the size of the cycloalkyl group at the 8-position significantly influences affinity and selectivity. nih.gov

Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to guide the design of more potent and selective analogs. These computational approaches can predict how modifications to the spirocyclic scaffold will affect its binding to a target protein, thereby prioritizing the synthesis of the most promising compounds.

Isosteric Replacement: The substitution of atoms or groups of atoms with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve a compound's profile. nih.gov For instance, replacing a carbon atom with silicon (sila-substitution) can alter the physicochemical and biological properties of a molecule, potentially leading to improved efficacy and a more favorable intellectual property position. nih.gov

Structural Simplification: While often complex, the spirocyclic scaffold can sometimes be simplified to improve synthetic accessibility and pharmacokinetic properties. nih.gov Judicious removal of non-essential functional groups can lead to "molecularly leaner" compounds with improved drug-like characteristics. nih.gov

Emerging Research Methodologies and Technological Advancements in Spirocyclic Compound Research

The exploration of spirocyclic compounds like 2-Azaspiro[4.5]decan-8-one is being propelled by advancements in synthetic chemistry and screening technologies.

Novel Synthetic Methodologies: The construction of the spirocyclic core can be challenging. However, new and efficient synthetic methods are continually being developed. For example, a diastereoselective gold/palladium relay catalytic tandem cyclization has been reported for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net Such innovative synthetic strategies expand the accessible chemical space and facilitate the generation of diverse libraries of spirocyclic compounds for biological screening.

High-Throughput Screening (HTS): The ability to rapidly screen large libraries of compounds for biological activity is crucial for drug discovery. HTS platforms enable the efficient identification of hit compounds from diverse spirocyclic libraries, accelerating the early stages of drug development.

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller, low-complexity molecules ("fragments") that bind to a target protein. The spirocyclic scaffold can serve as a starting point for fragment elaboration, where initial fragment hits are grown or merged to create more potent lead compounds.

Challenges and Opportunities in the Academic Research of Spirocyclic Azaspiro[4.5]decanone Derivatives

The academic pursuit of spirocyclic azaspiro[4.5]decanone derivatives presents both significant hurdles and exciting opportunities.

Challenges:

Synthetic Complexity: The synthesis of spirocyclic systems can be intricate and low-yielding, which can be a barrier for academic labs with limited resources. researchgate.net

Stereochemical Control: The spiro center is a quaternary carbon, and controlling the stereochemistry during synthesis can be a significant challenge, often requiring sophisticated asymmetric synthesis techniques.

Limited Commercial Availability: The starting materials and building blocks for constructing novel spirocyclic scaffolds may not be readily available commercially, necessitating multi-step syntheses.

Opportunities:

Exploration of Untapped Chemical Space: Spirocyclic compounds represent a relatively underexplored area of chemical space compared to more traditional flat, aromatic structures. This provides a rich territory for the discovery of novel biological activities and intellectual property.

Development of Novel Synthetic Methods: The challenges associated with spirocycle synthesis also create opportunities for the development of new and innovative synthetic methodologies, which can have broad applications in organic chemistry. researchgate.net

Interdisciplinary Collaboration: The study of these compounds necessitates a collaborative approach, bringing together synthetic chemists, computational chemists, pharmacologists, and biologists to fully elucidate their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Azaspiro[4.5]decan-8-one hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions using tetrahydrofuran (THF) as a solvent and bases like triethylamine to stabilize intermediates. Key steps include ring closure via nucleophilic substitution or [2+2] cycloaddition. Reaction temperatures range from -10°C to 100°C, with moderate conditions (10–50°C) recommended to minimize side reactions . Yield optimization requires precise stoichiometric control of precursors such as 3,4-epoxyhexane-1-carboxylic acid or tribromopentaerythritol, with yields averaging 60–75% in lab-scale protocols .

Q. How can the spirocyclic structure of 2-Azaspiro[4.5]decan-8-one hydrochloride be characterized?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm the spiro junction and nitrogen integration. X-ray crystallography resolves the bicyclic framework (five- and six-membered rings) and hydrogen bonding patterns in the hydrochloride salt. IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight (191.66 g/mol) and fragmentation patterns .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Methodological Answer : The compound is stable in polar aprotic solvents (DMSO, DMF) but hydrolyzes in aqueous media. Solubility in water is limited (<1 mg/mL at 25°C), requiring co-solvents like ethanol or acetonitrile for biological assays. Storage at 2–8°C under inert atmosphere prevents degradation .

Advanced Research Questions

Q. How does the spirocyclic framework influence binding to biological targets like kinases or GPCRs?

  • Methodological Answer : The spiro structure imposes conformational rigidity, mimicking natural substrates (e.g., piperidine derivatives). Molecular docking studies show selective interactions with kinase ATP-binding pockets (e.g., EGFR, CDK1) via hydrogen bonding to the azaspiro nitrogen and hydrophobic contacts with the bicyclic rings. Competitive inhibition assays (IC₅₀ values in nM range) validate these interactions .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using uniform cell lines (e.g., HEK293 for GPCR studies) and control for salt form purity (>97% by HPLC). Re-evaluate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies improve enantiomeric purity during synthesis for chiral derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during ring-closing steps. Chiral HPLC (CHIRALPAK® columns) confirms enantiomeric excess (>99%). Recrystallization in hexane/ethyl acetate mixtures enhances purity .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Lab-scale routes may fail industrially due to exothermic ring-closure steps. Implement continuous flow reactors to control temperature and pressure. Optimize crystallization conditions (e.g., anti-solvent addition) for high-purity bulk material (>99.5%) .

Key Methodological Takeaways

  • Synthesis : Prioritize THF-based cyclization at 50°C for reproducibility .
  • Characterization : Combine NMR and X-ray crystallography for structural validation .
  • Biological Assays : Use DMSO as a co-solvent (≤0.1% v/v) to maintain compound integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.